![molecular formula C12H14N4O3 B2640499 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid CAS No. 696649-87-3](/img/structure/B2640499.png)
3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid, also known as ETTAPA, is a novel tetrazole-containing compound that has gained significant attention in the field of medicinal chemistry. This compound is an analog of the well-known non-steroidal anti-inflammatory drug (NSAID), naproxen, and has been shown to possess potent anti-inflammatory and analgesic properties.
Wissenschaftliche Forschungsanwendungen
3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been the subject of several scientific studies, with researchers investigating its potential as a therapeutic agent for various diseases. For instance, 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been shown to have anti-cancer properties, as it inhibits the growth of cancer cells in vitro.
Wirkmechanismus
The mechanism of action of 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been shown to have several biochemical and physiological effects. For instance, it has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro. Additionally, 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is its potent anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. However, one of the limitations of 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid. One potential direction is the development of more efficient synthesis methods for 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid, which could improve its yield and purity. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid and its potential therapeutic applications. Finally, the development of 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid derivatives with improved solubility and bioavailability could lead to the development of more effective anti-inflammatory and anti-cancer drugs.
Synthesemethoden
The synthesis of 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid involves the condensation of 4-ethoxybenzaldehyde with 1H-tetrazole-1-carboxylic acid, followed by the reduction of the resulting Schiff base with sodium borohydride. This method has been reported to yield 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid in good to excellent yields.
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-3-(tetrazol-1-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-2-19-10-5-3-9(4-6-10)11(7-12(17)18)16-8-13-14-15-16/h3-6,8,11H,2,7H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXWWQXGHKYBJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)N2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333171 | |
Record name | 3-(4-ethoxyphenyl)-3-(tetrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24813324 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid | |
CAS RN |
696649-87-3 | |
Record name | 3-(4-ethoxyphenyl)-3-(tetrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.